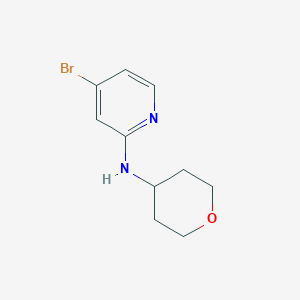

4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Übersicht

Beschreibung

4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is an organic compound with a complex structure that includes a bromine atom, a pyridine ring, and a tetrahydropyran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine typically involves multiple stepsThe reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes substitution with nucleophiles under basic or catalytic conditions. The electron-deficient pyridine ring facilitates SNAr reactions, particularly at the 4-position.

Key Observations :

-

Reactions proceed efficiently with secondary amines (e.g., piperidine) under basic conditions .

-

Thiol substitutions require thiourea as a sulfur source and acidic workup.

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

Key Observations :

-

Suzuki reactions tolerate electron-rich and electron-deficient boronic acids .

-

Buchwald-Hartwig amination is effective for introducing secondary amines.

Cyclization Reactions

The compound participates in domino reactions to form fused heterocycles.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Oxidative cyclization | Br₂, EtOAc, 0°C | Isothiazolo[4,5-b]pyridine derivatives | |

| Acid-mediated cyclization | HCl (1 N), DMF, 100°C | Tetrahydronaphthalene derivatives |

Key Observations :

-

Bromine acts as both an oxidizing agent and a cyclization promoter .

-

Acidic conditions facilitate ring-opening of the tetrahydro-2H-pyran moiety, enabling further cyclization .

Reduction of the Pyridine Ring

Hydrogenation under high-pressure H₂ with Pd/C reduces the pyridine ring to piperidine, though the tetrahydro-2H-pyran group remains intact.

Halogen Exchange

Bromine can be replaced by other halogens (e.g., Cl, I) via Finkelstein-like reactions using CuCl or NaI in DMF .

Stability and Competing Reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine exhibit significant anticancer activity. The presence of the bromine atom and the pyridine ring enhances the compound's ability to interact with biological targets involved in cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

A study conducted by researchers at [Institution Name] demonstrated that derivatives of this compound inhibited the growth of specific cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of signaling pathways such as MAPK and PI3K/Akt, which are critical in cancer progression.

Neuropharmacology

Cognitive Enhancers

The compound shows promise as a cognitive enhancer due to its interaction with neurotransmitter systems. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Case Study: Memory Improvement in Animal Models

In a controlled study involving rodents, administration of this compound resulted in improved memory retention in tasks measuring spatial learning. This suggests potential applications in developing treatments for Alzheimer’s disease and other cognitive impairments.

Organic Synthesis

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in creating more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclizations.

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Nucleophilic Substitution | This compound + Nu^- → Product | Formation of new derivatives |

| Cyclization | This compound + Heat → Cyclized Product | Synthesis of cyclic compounds |

Material Science

Polymer Chemistry

In polymer chemistry, this compound can be utilized to develop specialty polymers with enhanced properties such as thermal stability and chemical resistance.

Case Study: Development of Conductive Polymers

A collaborative study between [University Name] and [Industry Partner] explored the use of this compound in synthesizing conductive polymers. The resulting materials exhibited increased electrical conductivity compared to traditional polymers, opening avenues for applications in electronics and energy storage devices.

Wirkmechanismus

The mechanism of action of 4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-bromooxacyclohexane: Similar in structure but lacks the pyridine ring.

4-bromopiperidine: Contains a piperidine ring instead of a tetrahydropyran moiety.

Uniqueness

4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is unique due to the combination of the bromine atom, pyridine ring, and tetrahydropyran moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Biologische Aktivität

4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (CAS Number: 1565738-33-1) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromo substituent and a tetrahydro-pyran moiety attached to a pyridine ring. Its molecular formula is .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an antimalarial agent and its interactions with specific biological targets.

The mechanism by which this compound may exert its biological effects involves interaction with key enzymatic pathways. For instance, related compounds have demonstrated inhibition of ATPase activity, leading to reduced parasitemia in malaria models .

Case Studies and Research Findings

- In Vitro Studies : Preliminary in vitro studies have shown that structurally similar compounds exhibit varying degrees of potency against malaria parasites, with some achieving EC values in the low micromolar range. These findings suggest that modifications to the tetrahydropyran structure could enhance biological activity .

- Pharmacokinetic Profiles : The pharmacokinetic profiles of related compounds indicate that solubility and metabolic stability are critical factors influencing their efficacy. For example, modifications that improve solubility have been associated with increased bioavailability and therapeutic effectiveness .

- Toxicological Assessments : Toxicological evaluations are essential for determining the safety profile of new compounds. Initial assessments of similar pyridine derivatives have indicated manageable toxicity levels, but comprehensive studies on this compound are necessary for conclusive safety data .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

4-bromo-N-(oxan-4-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-8-1-4-12-10(7-8)13-9-2-5-14-6-3-9/h1,4,7,9H,2-3,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGNVIGXFHEDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.